molecular formula C34H26O23 B12764261 Punigluconin CAS No. 2489623-96-1

Punigluconin

Cat. No.: B12764261
CAS No.: 2489623-96-1
M. Wt: 802.6 g/mol
InChI Key: KZEYIYXACMUTRM-WIMKJKQSSA-N
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Description

Punigluconin is an ellagitannin, a type of polyphenol compound. It is primarily found in the bark of Punica granatum (pomegranate) and Emblica officinalis (Indian gooseberry). The molecule consists of a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core .

Preparation Methods

Synthetic Routes and Reaction Conditions

Punigluconin can be synthesized through the isolation and characterization of ellagitannins from natural sources. The process involves extracting the compound from the bark of Punica granatum and Emblica officinalis using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from natural sources. The bark of Punica granatum and Emblica officinalis is harvested and processed to extract the compound. The extraction process is optimized to maximize yield and purity, often involving multiple steps of solvent extraction and purification .

Chemical Reactions Analysis

Types of Reactions

Punigluconin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the polyphenolic structure of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like acyl chlorides or alkyl halides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Punigluconin has a wide range of scientific research applications due to its bioactive properties. It is used in:

Mechanism of Action

Punigluconin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound interacts with proteins like DJ-1, enhancing their protective effects against oxidative stress and neuronal damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Punigluconin

This compound is unique due to its specific molecular structure, which includes a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core. This structure imparts distinct chemical reactivity and bioactive properties, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

2489623-96-1

Molecular Formula

C34H26O23

Molecular Weight

802.6 g/mol

IUPAC Name

(2R,3S)-3-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid

InChI

InChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)56-28(29(30(48)49)57-32(51)9-3-14(37)22(43)15(38)4-9)27-18(41)7-54-33(52)10-5-16(39)23(44)25(46)19(10)20-11(34(53)55-27)6-17(40)24(45)26(20)47/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1

InChI Key

KZEYIYXACMUTRM-WIMKJKQSSA-N

Isomeric SMILES

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

Canonical SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

Origin of Product

United States

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